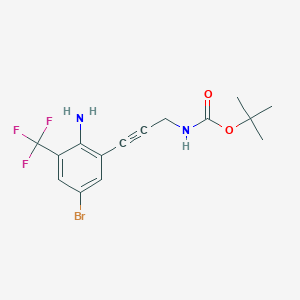
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate is a complex organic compound that features a tert-butyl carbamate group, a brominated aromatic ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate typically involves multiple steps. One common approach includes the following steps:
Amination: The addition of an amino group to the brominated aromatic ring.
Alkyne Addition: The addition of a prop-2-ynyl group.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group and the brominated aromatic ring can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure allows for interactions with various enzymes and receptors, which could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The brominated aromatic ring can form strong interactions with biological targets, while the amino group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,5-difluorophenyl)butanoate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups. The presence of the trifluoromethyl group, brominated aromatic ring, and prop-2-ynyl group provides a versatile platform for chemical modifications. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H16BrF3N2O2 |
|---|---|
Peso molecular |
393.20 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]prop-2-ynyl]carbamate |
InChI |
InChI=1S/C15H16BrF3N2O2/c1-14(2,3)23-13(22)21-6-4-5-9-7-10(16)8-11(12(9)20)15(17,18)19/h7-8H,6,20H2,1-3H3,(H,21,22) |
Clave InChI |
PWUWFVMZSDWIAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC#CC1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




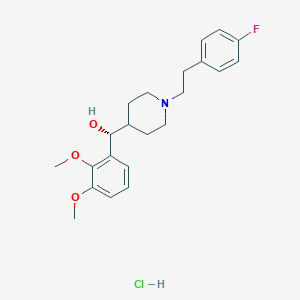

![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

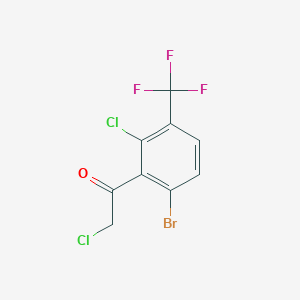
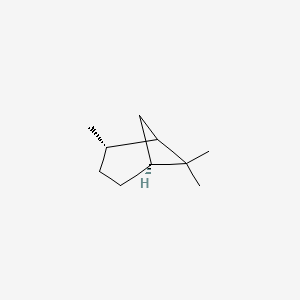
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
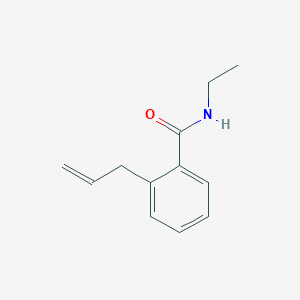
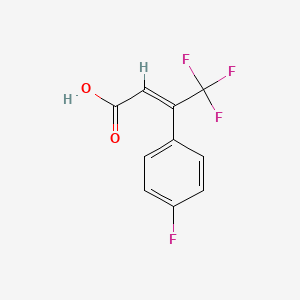
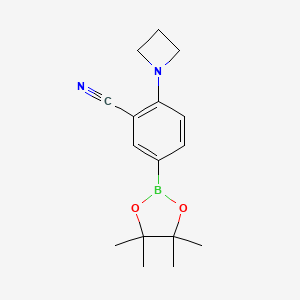

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
